molecular formula C20H19NO B14128925 2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide CAS No. 1093070-17-7

2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide

Cat. No.: B14128925
CAS No.: 1093070-17-7
M. Wt: 289.4 g/mol
InChI Key: KHDFCIXDDKWNFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide involves several steps. One common method includes the reaction of 2-methylbenzoic acid with 1-naphthylamine under specific conditions to form the desired benzamide derivative . The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its role in inhibiting viral proteases, particularly in the context of SARS-CoV-2.

    Medicine: Potential therapeutic applications in antiviral drug development.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methyl-N-[1-(1-naphthalenyl)ethyl]benzamide
  • 2-Methyl-N-[1-(2-naphthalenyl)ethyl]benzamide
  • 2-Chloro-N-[1-(1-naphthalenyl)ethyl]benzamide

Uniqueness

2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide is unique due to its specific inhibitory action on the SARS-CoV-2 papain-like protease, which is not commonly observed in other similar compounds. This specificity makes it a valuable candidate for antiviral research and potential therapeutic development .

Properties

CAS No.

1093070-17-7

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

2-methyl-N-(1-naphthalen-1-ylethyl)benzamide

InChI

InChI=1S/C20H19NO/c1-14-8-3-5-11-17(14)20(22)21-15(2)18-13-7-10-16-9-4-6-12-19(16)18/h3-13,15H,1-2H3,(H,21,22)

InChI Key

KHDFCIXDDKWNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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